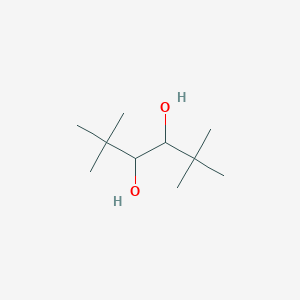
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with propan-1-amine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides.
Common Reagents and Conditions
Borylation: Often performed in the presence of a palladium catalyst.
Hydroboration: Typically requires transition metal catalysts such as rhodium or iridium.
Coupling Reactions: Utilizes copper or palladium catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. This reactivity is harnessed in various chemical reactions to achieve desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific structure, which combines a dioxaborolane ring with a propan-1-amine group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C9H20BNO2 |
|---|---|
Peso molecular |
185.07 g/mol |
Nombre IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H20BNO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h7H,6,11H2,1-5H3 |
Clave InChI |
LHFCQMRZXPYWPE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
